N-(3-bromophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O/c17-11-2-1-3-12(8-11)18-16(22)13-6-7-15-19-14(10-4-5-10)9-21(15)20-13/h1-3,6-10H,4-5H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFSMRWZKJRBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or other cyclopropylating agents.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
The aryl substituent at the carboxamide position significantly influences pharmacological properties. Key analogs include:
Key Observations :
Variations in the Imidazo[1,2-b]pyridazine Core Substitutions
The cyclopropyl group at position 2 distinguishes the target compound from analogs with methyl or other alkyl groups:
Key Observations :
- Cyclopropyl vs. methyl : The cyclopropyl group in the target compound likely reduces CYP450-mediated oxidation, improving pharmacokinetic profiles compared to methyl analogs .
- Pyrrolidinyl additions : Compounds with pyrrolidinyl substituents (e.g., from ) demonstrate enhanced solubility, suggesting opportunities for optimizing the target compound’s physicochemical properties .
Carboxamide Modifications
Variations in the carboxamide linker and terminal groups influence target engagement and ADME:
Key Observations :
- Ester vs. amide : The carboxamide group in the target compound is critical for hydrogen bonding with kinase ATP-binding pockets, unlike ester derivatives .
- Sulfonamide vs. carboxamide : Sulfonamide-containing analogs () may exhibit broader kinase inhibition but reduced selectivity compared to the target compound .
Biological Activity
N-(3-bromophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound belonging to the class of imidazo[1,2-b]pyridazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C16H13BrN4O with a molecular weight of 357.20 g/mol. The structural features include a bromobenzene group and a cyclopropyl substituent, which may influence its biological activity and reactivity. The compound's unique heterocyclic structure is critical for its interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C16H13BrN4O |
| Molecular Weight | 357.20 g/mol |
| CAS Number | 2549002-64-2 |
| IUPAC Name | This compound |
Biological Activity Overview
Imidazo[1,2-b]pyridazine derivatives have been studied for various biological activities, including:
- Anticancer Activity : Several studies have indicated that imidazo derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated significant inhibition of cell growth in human tumor cell lines such as RKO and HeLa.
- Antimicrobial Properties : The compound may also possess antimicrobial activity. Related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating bacterial infections.
- Antioxidant Activity : Some derivatives in this class have exhibited antioxidant properties, suggesting a role in protecting cells from oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
-
Cytotoxicity Assays : In vitro assays were conducted on various human cancer cell lines (RKO, A-549, MCF-7) to evaluate cytotoxic effects. The IC50 values for these compounds ranged from 49.79 µM to 113.70 µM, indicating varying degrees of potency against different cell lines .
Cell Line IC50 (µM) RKO 60.70 PC-3 49.79 HeLa 78.72 - Mechanism of Action : Studies utilizing techniques such as flow cytometry and microscopy revealed that the most active derivatives induced significant morphological changes in treated cells, confirming their cytotoxic effects .
- Antimicrobial Testing : Related compounds were tested for their minimum inhibitory concentration (MIC) against various bacterial strains. For example, some derivatives showed MIC values as low as 50 µM against E. coli and Staphylococcus aureus .
Q & A
Q. What are the standard synthetic routes for N-(3-bromophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Core formation : Condensation of cyclopropane-containing precursors with pyridazine derivatives under reflux conditions (e.g., using phosphorus oxychloride/DMF in chloroform) .
- Functionalization : Introduction of the 3-bromophenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .
- Characterization : Intermediates are monitored using thin-layer chromatography (TLC) and verified via -NMR and -NMR to confirm regioselectivity and purity .
Q. How can researchers validate the structural integrity of this compound?
Key methods include:
- Spectroscopic analysis : -NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and IR (C=O stretch at ~1680 cm) confirm the carboxamide and imidazo[1,2-b]pyridazine moieties .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) matches the molecular formula (e.g., CHBrNO) within 2 ppm error .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Poor aqueous solubility (logP ~3.5) necessitates dimethyl sulfoxide (DMSO) or ethanol as solvents for in vitro assays .
- Stability : Degradation occurs above 40°C; store at -20°C under inert atmosphere. Stability in biological matrices (e.g., plasma) should be validated via HPLC over 24 hours .
Advanced Research Questions
Q. How do structural modifications (e.g., bromophenyl vs. fluorophenyl substituents) affect bioactivity?
- SAR Insights : The 3-bromophenyl group enhances target binding affinity (e.g., kinase inhibition) compared to 3-fluorophenyl analogs, likely due to increased hydrophobic interactions. However, electron-withdrawing groups (e.g., -Br) may reduce metabolic stability .
- Experimental Design : Compare IC values in kinase inhibition assays using recombinant enzymes (e.g., JAK2 or EGFR) and assess metabolic half-lives in liver microsomes .
Q. What methodologies resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from assay conditions (e.g., nutrient broth composition). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett constants) with bioactivity trends .
Q. How can researchers optimize in vivo pharmacokinetics (PK) for this compound?
- Formulation Strategies : Nanoemulsions or cyclodextrin complexes improve oral bioavailability. Monitor plasma concentrations via LC-MS/MS after single-dose administration in rodent models .
- ADME Profiling : Hepatic clearance is mediated by CYP3A4; co-administer with CYP inhibitors (e.g., ketoconazole) to assess metabolite formation .
Q. What advanced techniques elucidate its mechanism of action (MoA)?
- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding kinetics (, ) to target proteins .
- Cellular Imaging : Confocal microscopy with fluorescently tagged derivatives visualizes subcellular localization (e.g., mitochondrial accumulation) .
Q. How do researchers address low reproducibility in synthetic yields?
- Process Optimization : Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). For example, Pd(PPh) at 0.5 mol% improves Suzuki coupling yields from 45% to 78% .
- Quality Control : Implement inline FTIR to monitor reaction progress and reduce batch-to-batch variability .
Methodological Resources
- Spectral Data Reference : Compare -NMR shifts with published analogs (e.g., 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine: δ 7.8–8.3 ppm for aromatic protons) .
- Bioactivity Datasets : Public databases (e.g., ChEMBL) provide IC values for related imidazo[1,2-b]pyridazines against cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
